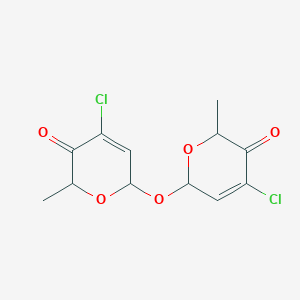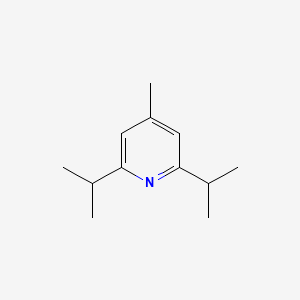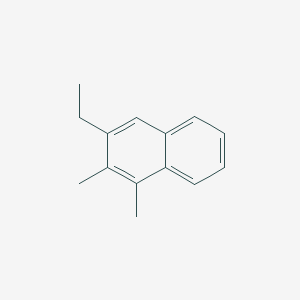![molecular formula C13H18N2O B14470013 Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- CAS No. 67787-15-9](/img/structure/B14470013.png)
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a furan ring, and a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- typically involves multiple steps, starting with the preparation of the furan ring and the cyclopentyl group. The nitrile group is then introduced through a series of reactions, including nucleophilic substitution and dehydration. Common reagents used in these reactions include potassium cyanide, ethanol, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are designed to produce the compound in high yields and with high purity, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biological activity, making the compound a valuable tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitriles, such as acetonitrile, propionitrile, and butyronitrile. These compounds share the nitrile functional group but differ in their overall structure and properties.
Uniqueness
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is unique due to its complex structure, which includes a furan ring and a cyclopentyl group
Propiedades
Número CAS |
67787-15-9 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-[[2-(furan-2-ylmethyl)cyclopentyl]amino]propanenitrile |
InChI |
InChI=1S/C13H18N2O/c14-7-3-8-15-13-6-1-4-11(13)10-12-5-2-9-16-12/h2,5,9,11,13,15H,1,3-4,6,8,10H2 |
Clave InChI |
QEZQBHPVHGEIDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)NCCC#N)CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


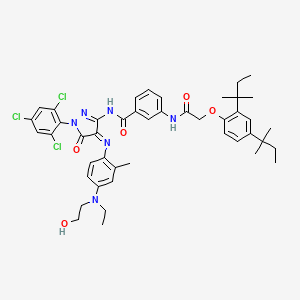
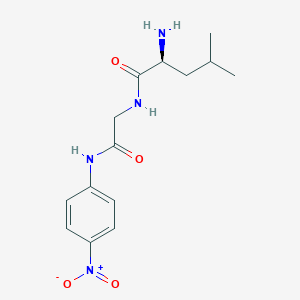
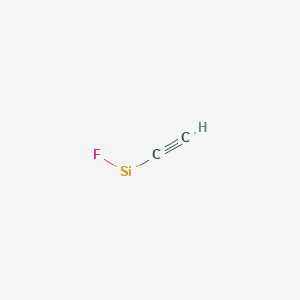
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
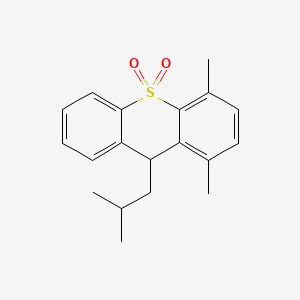
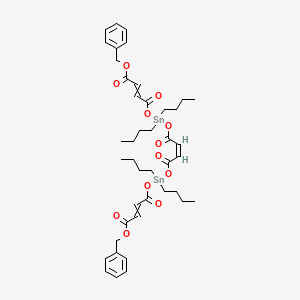
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
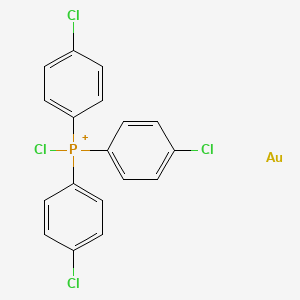
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
